tBuO-ethoxyacetic acid chemical structure and properties
tBuO-ethoxyacetic acid chemical structure and properties
An In-Depth Technical Guide to 2-(2-tert-Butoxyethoxy)acetic Acid: A Versatile Linker in Modern Drug Development
Introduction
2-(2-tert-Butoxyethoxy)acetic acid, hereafter referred to as tBuO-ethoxyacetic acid, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a carboxylic acid handle for conjugation, a short ethylene glycol spacer to enhance hydrophilicity, and an acid-labile tert-butyl ether protecting group. This combination makes it an exceptionally useful building block, particularly as a linker in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs).
This guide provides a comprehensive technical overview of tBuO-ethoxyacetic acid, intended for scientists and professionals in the pharmaceutical and biotechnology sectors. We will delve into its core chemical properties, provide a detailed, field-proven synthetic protocol, discuss its reactivity, and explore its applications as a strategic tool in the design of next-generation therapeutics.
Chemical Identity and Core Properties
The structural foundation of tBuO-ethoxyacetic acid dictates its utility. The molecule features a terminal carboxylic acid, an ether-rich backbone, and a bulky tert-butyl protecting group.
Table 1: Chemical Identifiers and Properties of tBuO-ethoxyacetic Acid
| Property | Value | Source |
| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]acetic acid | [1] |
| Synonyms | 2-(2-t-butoxyethoxy)acetic acid, tBuO-Ethoxyacetic acid | [1] |
| CAS Number | 1566691-57-3 | [1] |
| Molecular Formula | C₈H₁₆O₄ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Physical State | Liquid (Predicted) | |
| XLogP3 | 0.5 | [1] |
| Topological Polar Surface Area | 55.8 Ų | [1] |
These properties highlight a molecule with moderate polarity, suitable for reactions in a range of organic solvents while possessing sufficient water solubility, a characteristic often sought in bioconjugation linkers.[2]
Synthesis and Purification
The synthesis of tBuO-ethoxyacetic acid is not commonly detailed in standard literature but can be reliably achieved through a two-step process based on the classical Williamson ether synthesis, followed by saponification. This approach is favored for its high efficiency and the use of readily available starting materials.
Retrosynthetic Analysis and Rationale
The molecule can be disconnected at the ether bond alpha to the carboxylic acid. This leads to a straightforward synthesis from 2-(tert-butoxy)ethanol and an acetic acid derivative bearing a leaving group, such as ethyl bromoacetate. The ester functionality in ethyl bromoacetate serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated etherification. The final step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.
Experimental Protocol: Synthesis of tBuO-ethoxyacetic Acid
Step 1: Synthesis of Ethyl 2-(2-tert-butoxyethoxy)acetate
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Reagent Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol).
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Alcohol Addition : Cool the suspension to 0 °C in an ice bath. Slowly add 2-(tert-butoxy)ethanol (5.9 g, 50 mmol) dropwise via a syringe. Causality: The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas as the alkoxide is formed.
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Alkoxide Formation : Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium alkoxide.
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Alkylation : Cool the mixture back to 0 °C and add ethyl bromoacetate (8.35 g, 50 mmol) dropwise.
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Reaction Completion : Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up : After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl ester.
Step 2: Saponification to tBuO-ethoxyacetic Acid
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Hydrolysis : Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol (50 mL) and water (25 mL). Add sodium hydroxide (NaOH, 3.0 g, 75 mmol) and stir the mixture at room temperature for 2-4 hours. Causality: The ester hydrolysis is base-catalyzed and proceeds efficiently at room temperature.
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Solvent Removal : Remove the ethanol under reduced pressure.
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Acidification and Extraction : Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl).
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Product Isolation : Extract the product into dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield tBuO-ethoxyacetic acid as a liquid.
Synthesis Workflow Diagram
Caption: A two-step synthesis of tBuO-ethoxyacetic acid.
Spectroscopic and Analytical Characterization
Characterization of the final product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.
Table 2: Predicted ¹H and ¹³C NMR Data for tBuO-ethoxyacetic Acid (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~10-12 | Broad Singlet | 1H | -COOH |
| 4.15 | Singlet | 2H | -O-CH₂ -COOH | |
| 3.70 | Triplet | 2H | -CH₂ -O-CH₂-COOH | |
| 3.55 | Triplet | 2H | -tBu-O-CH₂ - | |
| 1.20 | Singlet | 9H | -C(CH₃ )₃ | |
| ¹³C NMR | ~175.0 | -C OOH | ||
| ~74.0 | -C (CH₃)₃ | |||
| ~71.0 | -O-C H₂-COOH | |||
| ~70.0 | -C H₂-O-CH₂-COOH | |||
| ~62.0 | -tBu-O-C H₂- | |||
| ~27.5 | -C(C H₃)₃ |
Rationale: The acidic proton of the carboxylic acid is expected to be highly deshielded. The singlet at 1.20 ppm is characteristic of the nine equivalent protons of the tert-butyl group. The methylene protons appear as distinct signals, with the one alpha to the carboxylic acid being the most deshielded.
Chemical Reactivity and Applications in Drug Development
The utility of tBuO-ethoxyacetic acid stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.
The Bifunctional Nature: Orthogonal Handles
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Carboxylic Acid : This functional group is readily activated for amide bond formation with primary or secondary amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU). This is the primary method for attaching the linker to proteins, peptides, or amine-functionalized small molecules.
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tert-Butyl Ether : The t-butyl group is a robust protecting group for the hydroxyl function, stable to a wide range of reaction conditions, including basic hydrolysis and many coupling reactions. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing a primary alcohol for further functionalization if needed.
Application as a PEG-like Linker
In the field of drug development, particularly for biologics, polyethylene glycol (PEG) chains are used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[2] tBuO-ethoxyacetic acid serves as a short, defined PEG-like linker. Its incorporation can:
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Enhance Solubility : The ether-rich backbone increases the hydrophilicity of the payload or the entire conjugate, preventing aggregation.
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Provide Spatial Separation : It acts as a spacer, physically separating a conjugated payload (like a cytotoxic drug) from a larger biomolecule (like an antibody), which can be crucial for maintaining the biological activity of both components.
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Serve as a Building Block : It can be a component of more complex linker systems used in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs.
Logical Workflow: Incorporating the Linker into an Antibody-Drug Conjugate (ADC)
Caption: Logical workflow for using the linker in ADC synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tBuO-ethoxyacetic acid is not widely available, data from structurally related compounds like ethoxyacetic acid and other carboxylic acids suggest that appropriate precautions are necessary.[3][4]
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Hazards : Assumed to be corrosive and may cause skin burns and serious eye damage. May cause respiratory irritation.[5]
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Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]
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Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
2-(2-tert-Butoxyethoxy)acetic acid is a valuable and versatile synthetic building block for researchers engaged in drug discovery and development. Its well-defined structure, featuring orthogonal reactive sites and a hydrophilic spacer, provides a powerful tool for constructing complex molecular architectures with precision. The reliable synthetic route and predictable reactivity make it an essential component in the toolbox of medicinal chemists aiming to modulate the properties of therapeutic agents, particularly in the rapidly advancing field of bioconjugates.
References
- Tokyo Chemical Industry. (2025, October 2). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). tBuO-Ethoxyacetic acid. PubChem.
- Tokyo Chemical Industry. (2025, October 31). SAFETY DATA SHEET.
- Unknown. (2025, October 1). Safety Data Sheet 1. Chemical product and company identification.
- Fluorochem. (n.d.). tert-Butoxy acetic acid (CAS 13211-32-0).
- Thermo Fisher Scientific. (1999, November 23). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
Sources
- 1. tBuO-Ethoxyacetic acid | C8H16O4 | CID 87458900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
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